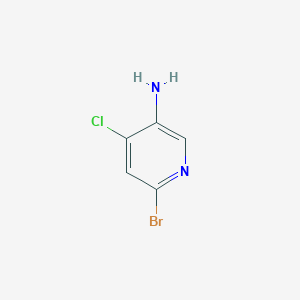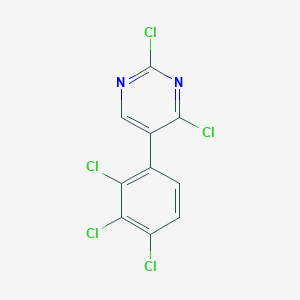![molecular formula C8H9N3O B13093965 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 310430-97-8](/img/structure/B13093965.png)
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its biological activities and potential applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can be synthesized through nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The synthetic approaches involve high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C, refluxing with triethyl orthoformate and xylene, stirring at 100°C in the presence of sodium hydroxide or potassium hydroxide, and heating with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including cancer treatment and metabolic disorders.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes like Wnt signaling. Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with fatty acid metabolism by inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and biological activities. Compared to similar compounds, it exhibits distinct inhibitory effects on various enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
310430-97-8 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5,7-dimethyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(5)8(12)9-4-10-11/h3-4H,1-2H3,(H,9,10,12) |
Clé InChI |
DFVVSCIPDXKZSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2N1N=CNC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



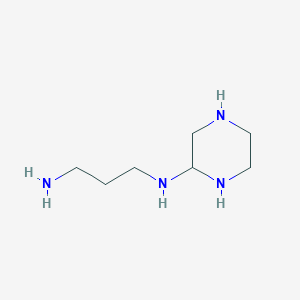
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
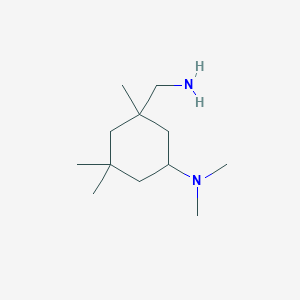

![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)


![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
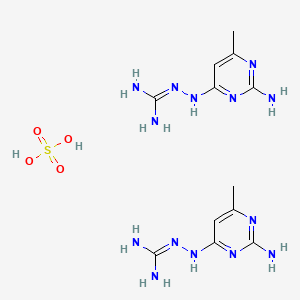
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)
